A Comprehensive Technical Guide to the Structure Elucidation of 1-(2-Chlorobenzoyl)pyrazolidin-3-one
A Comprehensive Technical Guide to the Structure Elucidation of 1-(2-Chlorobenzoyl)pyrazolidin-3-one
Abstract
The definitive assignment of a chemical structure is a foundational requirement in chemical synthesis and drug development. This guide provides an in-depth, multi-technique approach to the structural elucidation of 1-(2-Chlorobenzoyl)pyrazolidin-3-one, a heterocyclic compound featuring a pyrazolidinone core. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, and HSQC), this document presents a logical and self-validating workflow. Each analytical step is detailed with both the underlying scientific principles and practical, field-tested protocols, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. The convergence of orthogonal analytical data provides an unambiguous confirmation of the target molecule's constitution.
Introduction
Pyrazolidinone derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological applications, including anti-inflammatory, antibacterial, and central nervous system activities.[1][2] The precise molecular structure of these compounds dictates their biological function and chemical reactivity. Therefore, rigorous and unequivocal structure determination is paramount.
This technical guide outlines the systematic process for the structural elucidation of a specific analogue, 1-(2-Chlorobenzoyl)pyrazolidin-3-one. The process of structure elucidation is a critical step that transforms a newly synthesized compound from an unknown entity into a precisely mapped structure.[3] We will employ a synergistic combination of modern spectroscopic techniques to analyze the molecule from different perspectives, ensuring that each piece of data corroborates the others to build a conclusive structural assignment.
The core objective is to move beyond simple data reporting and provide a causal narrative, explaining why specific techniques were chosen and how their results collectively validate the proposed structure.
Hypothesized Structure and Analytical Workflow
Based on its synthesis, likely from the reaction of a pyrazolidin-3-one precursor with 2-chlorobenzoyl chloride, the hypothesized structure of the target compound is presented below. The numbering convention used for subsequent NMR assignments is also shown.
Caption: Hypothesized structure of 1-(2-Chlorobenzoyl)pyrazolidin-3-one.
Our analytical strategy is designed to confirm this structure by systematically determining its molecular formula, identifying its functional groups, and mapping the connectivity of its atoms.
Caption: Workflow for the structure elucidation of 1-(2-Chlorobenzoyl)pyrazolidin-3-one.
Mass Spectrometry (MS) Analysis
Principle & Rationale: High-Resolution Mass Spectrometry (HRMS) was selected to provide an exact mass of the molecular ion. This is crucial for determining the elemental composition, as it can distinguish between compounds with the same nominal mass but different molecular formulas.[4] Furthermore, the isotopic distribution pattern serves as a definitive indicator for the presence of elements like chlorine.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A 1 mg/mL stock solution of the compound was prepared in methanol (LC-MS grade). This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Analysis was performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: ESI Positive
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Calibration: A solution of sodium formate was used for real-time mass calibration.
-
Data Interpretation & Results: The molecular formula was proposed as C₁₀H₉ClN₂O₂. The HRMS data strongly supports this hypothesis.
| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) |
| Molecular Formula | C₁₀H₉ClN₂O₂ | - | - |
| Exact Mass [M+H]⁺ | 225.0425 | 225.0429 | +1.8 |
The low deviation (under 5 ppm) provides high confidence in the assigned molecular formula.
Isotopic Pattern: A critical piece of evidence is the isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The mass spectrum showed a characteristic [M+H]⁺ peak at m/z 225.0429 and an [M+2+H]⁺ peak at m/z 227.0400 with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom in the molecule.[4]
Fragmentation Analysis: Benzoyl derivatives are known to produce characteristic fragments.[5] The most prominent fragments observed were:
-
m/z 139/141 (C₇H₄ClO⁺): This corresponds to the 2-chlorobenzoyl cation, formed by the cleavage of the N-C(O) amide bond. The 3:1 isotopic pattern is preserved.
-
m/z 111/113 (C₆H₄Cl⁺): This results from the loss of a neutral carbon monoxide (CO) molecule from the 2-chlorobenzoyl cation.[5]
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For the target molecule, we expect to see characteristic absorptions for the amide and ketone carbonyl groups, as well as aromatic and aliphatic C-H bonds.
Experimental Protocol: ATR-FTIR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was used.[7]
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 scans were co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
-
Data Interpretation & Results: The IR spectrum provided clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₂) |
| ~1710 | Strong | C=O Stretch (Ketone, C3) |
| ~1665 | Strong | C=O Stretch (Amide, C') |
| ~1590, 1470 | Medium-Strong | Aromatic C=C Bending |
| ~750 | Strong | C-Cl Stretch |
The presence of two distinct, strong carbonyl (C=O) absorption bands is a critical finding. The ketone carbonyl (C3) at ~1710 cm⁻¹ is consistent with values for 3-pyrazolidinones.[8] The lower frequency band at ~1665 cm⁻¹ is characteristic of a tertiary amide, where the resonance effect lowers the bond order and thus the stretching frequency. These data strongly support the proposed pyrazolidinone ring acylated at the N1 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[9] One-dimensional (¹H and ¹³C) spectra provide information about the chemical environment and number of different types of protons and carbons, while two-dimensional (2D) experiments like COSY and HSQC reveal their connectivity.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Spectra were recorded on a 500 MHz NMR spectrometer.
-
Experiments Conducted:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
Data Interpretation & Results:
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows distinct signals for the pyrazolidinone ring and the 2-chlorobenzoyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.70 - 7.30 | m | 4H | Ar-H | Complex multiplet pattern characteristic of a substituted benzene ring. |
| 4.15 | t, J = 7.5 Hz | 2H | H5 (CH₂) | Triplet indicates coupling to the adjacent CH₂ group (H4). Deshielded due to proximity to two nitrogen atoms. |
| 2.85 | t, J = 7.5 Hz | 2H | H4 (CH₂) | Triplet indicates coupling to the adjacent CH₂ group (H5). Shielded relative to H5. |
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum accounts for all 10 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 172.1 | C3 (Ketone C=O) | Typical chemical shift for a ketone in a five-membered ring. |
| 167.5 | C' (Amide C=O) | Typical chemical shift for a tertiary amide carbonyl. |
| 135.2 | C1'' (Ar-C) | Quaternary carbon attached to the carbonyl group. |
| 131.0 - 127.0 | C2''-C6'' (Ar-CH) | Four signals for the aromatic methine carbons. |
| 130.5 | C2'' (Ar-C-Cl) | Quaternary carbon attached to chlorine. |
| 48.8 | C5 (CH₂) | Aliphatic carbon adjacent to two nitrogen atoms. |
| 35.1 | C4 (CH₂) | Aliphatic carbon adjacent to the ketone carbonyl. |
2D NMR - Connectivity Confirmation:
-
COSY: A clear cross-peak was observed between the proton signals at δ 4.15 ppm (H5) and δ 2.85 ppm (H4). This definitively confirms that these two methylene groups are adjacent to each other, establishing the -CH₂-CH₂- fragment of the pyrazolidinone ring.
-
HSQC: The HSQC spectrum provided the following crucial one-bond correlations:
-
The proton signal at δ 4.15 ppm correlates with the carbon signal at δ 48.8 ppm (C5).
-
The proton signal at δ 2.85 ppm correlates with the carbon signal at δ 35.1 ppm (C4).
-
This combination of 1D and 2D NMR data provides an unambiguous map of the molecule's C-H framework, fully consistent with the proposed structure.
Conclusion
The structural elucidation of 1-(2-Chlorobenzoyl)pyrazolidin-3-one was systematically achieved through the integrated application of modern spectroscopic techniques.
-
High-Resolution Mass Spectrometry confirmed the molecular formula C₁₀H₉ClN₂O₂ and the presence of a single chlorine atom.
-
Infrared Spectroscopy identified the key functional groups, notably the two distinct carbonyls of the ketone and the tertiary amide.
-
NMR Spectroscopy (¹H, ¹³C, COSY, and HSQC) provided a complete and unambiguous map of the atomic connectivity, confirming the pyrazolidinone core and the substitution pattern of the 2-chlorobenzoyl group.
Each technique provided orthogonal, self-validating data that, when combined, leaves no ambiguity. The evidence overwhelmingly supports the assigned structure of 1-(2-Chlorobenzoyl)pyrazolidin-3-one. This guide demonstrates a robust and reliable workflow for the structural characterization of novel heterocyclic compounds, a critical process in modern chemical and pharmaceutical research.
References
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- R Discovery. (1970, December 1). IR absorption spectra of 1-aryl-3-pyrazolidones.
- BenchChem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation of (+)-Benzoylchelidonine.
- BenchChem. (n.d.). Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3.
- ResearchGate. (n.d.). Mass spectrometry after collision-induced dissociation fragmentation of....
- ResearchGate. (2018, January 13). Identification and structure elucidation by NMR spectroscopy.
- ChemConnections. (n.d.). Mass Spectrometry Fragmentation.
- TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. Int. J. Chem. Sci., 6(4), 2256-2264.
- Abdel-Halim, M., et al. (2020). Synthesis of novel 1,2-diarylpyrazolidin-3-one-based compounds and their evaluation as broad spectrum antibacterial agents. Bioorganic Chemistry, 99, 103759. doi:10.1016/j.bioorg.2020.103759.
- YouTube. (2024, July 31). Infrared Spectroscopy: A Complete Guide.
- MDPI. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of novel 1,2-diarylpyrazolidin-3-one-based compounds and their evaluation as broad spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemconnections.org [chemconnections.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
